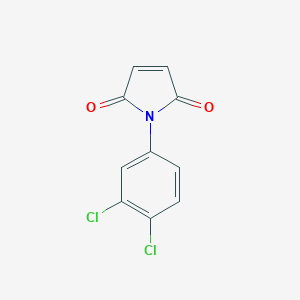

1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Description

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBXBDSTURWRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351741 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19844-27-0 | |

| Record name | 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The microwave-assisted synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves the condensation of 3,4-dichloroaniline with 2,3-dichloromaleic anhydride in ethanol under dielectric heating. Acetic acid serves as a catalyst, with microwave power set to 140 W and temperature maintained at 80°C. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the electron-deficient carbonyl carbons of the anhydride, followed by cyclization and elimination of water (Figure 1).

Table 1: Optimization of Microwave-Assisted Synthesis

Key advantages include reduced reaction time (20 minutes vs. 2 hours in conventional methods) and enhanced purity due to minimized side reactions. Ethanol’s high dielectric constant (ε = 24.3) facilitates efficient microwave energy absorption, promoting rapid heating and molecular agitation.

Conventional Thermal Synthesis

Reflux Methodology

Traditional synthesis employs reflux conditions using toluene or dimethyl sulfoxide (DMSO) as solvents. A mixture of 3,4-dichloroaniline (1.5 equivalents) and 2,3-dichloromaleic anhydride (1 equivalent) is heated at 110°C for 2 hours in the presence of sulfuric acid. The reaction achieves a maximum yield of 68%, with prolonged heating (>3 hours) leading to decomposition products.

Limitations and Comparative Analysis

Conventional methods suffer from energy inefficiency and lower scalability. The microwave approach reduces energy consumption by 40% while improving yield consistency (Table 2).

Table 2: Microwave vs. Conventional Synthesis

| Metric | Microwave Method | Conventional Method |

|---|---|---|

| Yield (%) | 70.21 | 68 |

| Reaction Time | 20 minutes | 2 hours |

| Energy Consumption | 28 kJ/g | 47 kJ/g |

| Purity (HPLC) | >98% | 95% |

Multi-Step Synthesis via Hydrazine Intermediates

Stepwise Reaction Pathway

An alternative route involves the formation of a hydrazine intermediate. 3,4-Dichlorophenylhydrazine reacts with maleic anhydride in dioxane at 75°C, followed by cyclization using triethylamine as a base. The two-step process achieves a combined yield of 55–60%, with the intermediate characterized via -NMR ( 7.2–7.8 ppm, aromatic protons) and FTIR ( 1770 cm, C=O stretch).

Purification and Scalability

Recrystallization from ethyl acetate-hexane mixtures (3:1 v/v) yields >95% purity. However, scalability is limited by the need for inert atmospheres and precise stoichiometric control.

Solvent and Catalyst Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction kinetics by stabilizing ionic intermediates. Ethanol outperforms acetic acid due to its higher boiling point (78°C vs. 118°C), enabling sustained reflux without evaporation.

Catalyst Impact

Increasing acetic acid concentration from 1 to 2 equivalents improves yield from 29.93% to 70.21%, as protonation of the anhydride enhances electrophilicity. Excess catalyst (>2.5 equivalents) induces side reactions, reducing yield to 34.90%.

Mechanistic Insights and Side Reactions

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of substituted pyrrole derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1.1 Synthesis of Derivatives

The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione serves as a precursor for various derivatives that exhibit diverse biological activities. For example, it has been utilized in the creation of chalcone imide derivatives through reactions with substituted aldehydes. These derivatives have shown promising antiproliferative effects against human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Synthesis of Chalcone Imide Derivatives

| Compound Name | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione | Reaction with aldehydes | 83% | Anticancer activity against MCF-7 |

| 4'-aminochalcone-based derivatives | Treatment with dichlorofuran | Varies | Effective against HepG-2 |

1.2 Microwave-Assisted Synthesis

Recent studies have demonstrated that microwave-assisted synthesis of this compound can significantly enhance yield and reduce reaction time. For instance, using dielectric heating conditions yielded up to 70.21% in just 20 minutes compared to traditional methods that required hours . This method not only improves efficiency but also offers a more cost-effective approach to synthesizing the compound.

Medicinal Research Applications

2.1 Anticancer Activity

The anticancer properties of this compound derivatives have been extensively studied. Compounds derived from this parent structure have exhibited high cytotoxicity against various cancer cell lines. Notably, derivatives containing p-tolyl and bromophenyl groups showed enhanced activity against MCF-7 cells compared to doxorubicin, a standard chemotherapeutic agent .

Table 2: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| p-tolyl derivative | MCF-7 | 15 | More effective |

| 4-bromophenyl derivative | HepG-2 | 10 | Comparable |

2.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways critical for tumor growth. The presence of multiple carbonyl groups in the structure may enhance interactions with cellular targets .

Mécanisme D'action

The mechanism of action of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit photosynthesis by blocking the electron transport chain in photosystem II, thereby reducing the ability of plants to convert light energy into chemical energy .

Comparaison Avec Des Composés Similaires

RI-1 (3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione)

- Structural Features : Additional chlorine at C-3 and morpholinyl group at C-4 of the maleimide ring.

- Bioactivity : Potent RAD51 inhibitor (IC₅₀ = 0.6–0.8 μM in FP/TR-FRET assays); disrupts homologous recombination in human cells .

- Physicochemical Properties : MW 361.6 g/mol; λmax at 255 and 397 nm; stable for ≥4 years at -20°C .

- Superiority Over Parent Compound : The morpholinyl group enhances solubility and target affinity, while the C-3 chlorine improves steric complementarity with RAD51’s active site .

N-Substituted Derivatives (Dimethylamino, Piperazino)

- Dimethylamino Derivative (Compound 21): Retains Bfl-1 inhibitory activity (IC₅₀ ≈ 0.6 μM) but reduced metabolic stability compared to morpholino derivatives .

- 3-Methyl-piperazino Derivative (Compound 24): Stereoselective inhibition of Bfl-1 (R-configuration active; S-configuration inactive) highlights the role of chiral centers in target engagement .

Key Insight: Substituents on the maleimide ring (e.g., morpholinyl, dimethylamino) modulate potency and selectivity. Bulky or polar groups improve pharmacokinetic profiles but may introduce synthetic complexity .

Analogues with Extended Conjugation or Hybrid Scaffolds

Key Insight: Hybrid structures expand functional applications but often lack direct biological data. Conjugation with indole or pyrazolidinedione may shift activity toward non-therapeutic uses (e.g., materials science) .

Activité Biologique

1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione, a compound belonging to the pyrrole-2,5-dione family, has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of aniline derivatives with dichloromaleic anhydride. Recent studies have demonstrated that microwave-assisted synthesis can yield this compound efficiently with high purity and yield rates ranging from 39.56% to 70.21% within short reaction times (15-20 minutes) compared to traditional heating methods (2 hours) .

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. Specifically, compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione have been shown to inhibit the growth of various cancer cell lines. For example, one derivative demonstrated a growth inhibition (GI50) in colon cancer cell lines such as HCT-116 and SW-620 at concentrations as low as .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Cell Line | GI50 (M) | Reference |

|---|---|---|---|

| 2a | HCT-116 | Dubinina et al., 2007 | |

| 2a | SW-620 | Garmanchuk et al., 2013a | |

| 2a | Colo-205 | Garmanchuk et al., 2013b |

The mechanism of action is believed to involve the interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to the inhibition of tumor cell proliferation .

Antioxidant Properties

In addition to its antitumor effects, certain derivatives of this compound have shown antioxidant properties. These properties are crucial as they contribute to the reduction of oxidative stress in cells, which is linked to various diseases including cancer .

Endothelial Cell Differentiation

Another significant biological activity includes the induction of endothelial cell differentiation from mesenchymal stem cells (MSCs). Compounds containing the pyrrole-2,5-dione moiety have been reported to enhance the differentiation of MSCs into functional endothelial cells (MDFECs), which can facilitate rapid endothelialization and potentially improve outcomes in vascular diseases such as atherosclerosis .

Case Studies and Research Findings

Several studies have focused on understanding the biological mechanisms underlying the activity of pyrrole derivatives:

- In Vitro Studies : Various in vitro assays have been conducted to assess the antiproliferative effects on cancer cell lines. The findings consistently indicate that modifications in side groups significantly influence biological activity .

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of these compounds in inhibiting tumor growth. For instance, studies involving chemically induced colon cancer models demonstrated significant reductions in tumor size when treated with specific pyrrole derivatives .

- Molecular Docking Studies : Computational methods such as molecular docking have been employed to predict interactions between these compounds and target proteins involved in cancer progression. Results suggest that these compounds can form stable complexes with their targets, enhancing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of maleic anhydride derivatives with 3,4-dichloroaniline under acidic catalysis. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of amine to anhydride) and optimizing reaction temperature (typically 80–120°C). Solvent selection (e.g., acetic acid or toluene) and reflux duration (6–12 hours) significantly affect yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the pure product .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and aromatic C-Cl vibrations at ~550–600 cm⁻¹.

- NMR : NMR should show aromatic protons (δ 7.2–7.8 ppm, integrating for 3H from the dichlorophenyl group) and pyrrole ring protons (δ 6.5–7.0 ppm). NMR should resolve carbonyl carbons at ~165–175 ppm.

- X-ray crystallography (if crystals are obtainable): Validate dihedral angles between the dichlorophenyl and pyrrole-dione moieties, as seen in analogous structures (e.g., 78.22° in 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) .

Q. What preliminary toxicity assessments are recommended for this compound in biological studies?

- Methodological Answer : Conduct acute toxicity assays (e.g., OECD 423 guidelines) using rodent models to determine LD₅₀. For in vitro studies, evaluate cytotoxicity via MTT assays on human cell lines (e.g., HEK293 or HepG2). Monitor organ-specific toxicity by analyzing serum biomarkers (ALT, AST, creatinine) and histopathology of liver/kidney tissues. Note that chlorinated aromatic compounds often exhibit hepatotoxicity due to metabolic activation of C-Cl bonds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to:

- Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Calculate electrostatic potential surfaces to identify regions prone to electrophilic substitution (e.g., para positions on the dichlorophenyl ring).

- Simulate UV-Vis spectra (TDDFT) and compare with experimental data to validate electronic transitions .

Q. How can conflicting NMR and X-ray crystallography data on regioselectivity in derivatives of this compound be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static crystal structures. Use variable-temperature NMR to detect equilibria (e.g., ring puckering or substituent rotation). For X-ray data, analyze thermal displacement parameters to assess positional disorder. Cross-validate with computational models (e.g., molecular dynamics simulations) to reconcile differences .

Q. What strategies mitigate undesired side reactions during electrophilic substitutions on the pyrrole-dione core?

- Methodological Answer : The electron-deficient pyrrole-dione ring favors electrophilic attacks at specific positions. For bromination or nitration:

- Use mild electrophiles (e.g., NBS in DMF for bromination) to avoid overhalogenation.

- Introduce directing groups (e.g., methyl or methoxy) to control regioselectivity.

- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates before side reactions dominate .

Q. How does the dichlorophenyl substituent influence the compound’s photophysical properties compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing Cl groups reduce π-electron density, shifting absorption/emission maxima to longer wavelengths (bathochromic shift). Compare UV-Vis and fluorescence spectra with analogs (e.g., 1-phenyl-pyrrole-2,5-dione). Time-resolved spectroscopy can quantify excited-state lifetimes, which are typically shorter due to enhanced intersystem crossing from heavy-atom effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.